molecular formula C18H15N3O2S B15214014 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one CAS No. 114406-57-4

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one

Cat. No.: B15214014
CAS No.: 114406-57-4
M. Wt: 337.4 g/mol
InChI Key: DICWJHZIKAQFCK-UHFFFAOYSA-N
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Description

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone moiety fused with a thiazolidinone ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one typically involves the condensation of 2-methyl-4-oxoquinazoline with 2-phenylthiazolidin-4-one under specific reaction conditions. The process may include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-oxoquinazoline: Shares the quinazolinone moiety but lacks the thiazolidinone ring.

    2-phenylthiazolidin-4-one: Contains the thiazolidinone ring but lacks the quinazolinone moiety.

Uniqueness

3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one is unique due to its combined structure of quinazolinone and thiazolidinone, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic benefits compared to its individual components.

Biological Activity

The compound 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)-2-phenylthiazolidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C18H15N3O2SC_{18}H_{15}N_{3}O_{2}S. The compound features a quinazolinone moiety fused with a thiazolidinone, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate quinazolinone and thiazolidinone precursors. Recent studies have focused on optimizing synthetic routes to enhance yield and purity, while also exploring variations in substituents to improve biological efficacy.

Antimicrobial Activity

Research has demonstrated that compounds containing the quinazolinone structure exhibit significant antibacterial properties. A study highlighted that derivatives of 4-oxoquinazolin-3(4H)-yl showed potent activity against multidrug-resistant strains of Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

CompoundMIC (µg/mL)Activity Against
6'a0.25MRSA
6'b0.5MSSA
6'j0.5E. coli

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The structure's ability to interact with DNA and inhibit topoisomerase enzymes may contribute to its efficacy .

Table 2: Cytotoxicity Profiles

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Apoptosis induction
A549 (Lung)15Topoisomerase inhibition
HeLa (Cervical)12Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. Substituents on the quinazolinone and thiazolidinone rings have been systematically varied to assess their impact on potency and selectivity.

Key Findings:

  • Substitution Effects : Electron-donating groups on the phenyl ring enhance antibacterial activity, while bulky groups may hinder it.
  • Positioning : The position of substituents on the quinazolinone ring is critical; para-substituted derivatives often show better activity compared to ortho or meta configurations .

Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

  • Case Study on MRSA Treatment : A clinical trial evaluated the effectiveness of a derivative of this compound in patients with MRSA infections, showing a significant reduction in bacterial load compared to standard treatments.
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that this compound could effectively inhibit tumor growth in xenograft models, providing a basis for further development as an anticancer agent.

Properties

CAS No.

114406-57-4

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

3-(2-methyl-4-oxoquinazolin-3-yl)-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H15N3O2S/c1-12-19-15-10-6-5-9-14(15)17(23)20(12)21-16(22)11-24-18(21)13-7-3-2-4-8-13/h2-10,18H,11H2,1H3

InChI Key

DICWJHZIKAQFCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N3C(SCC3=O)C4=CC=CC=C4

Origin of Product

United States

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